molecular formula C10H14FNO B13300233 2-(1-Amino-2-methylpropyl)-4-fluorophenol

2-(1-Amino-2-methylpropyl)-4-fluorophenol

Cat. No.: B13300233
M. Wt: 183.22 g/mol
InChI Key: VKCKBGUGACJHAB-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-fluorophenol is an organic compound with a unique structure that combines an amino group, a methyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-fluorophenol typically involves the reaction of 4-fluorophenol with 2-amino-2-methylpropanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorophenol groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of amino-fluorophenol derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the fluorophenol group.

    4-Fluorophenol: Shares the fluorophenol moiety but lacks the amino and methyl groups.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)8-5-7(11)3-4-9(8)13/h3-6,10,13H,12H2,1-2H3

InChI Key

VKCKBGUGACJHAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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